2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
2-ethyl-1-methylbenzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-3-10-12-8-6-7(11)4-5-9(8)13(10)2;;/h4-6H,3,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRVTXYJCQXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Substitution Reactions
The amine group in this compound participates in nucleophilic substitution, enabling functionalization. Key examples include:
Mechanistic Insights :
-
Alkylation with ethylene oxide proceeds via acid-catalyzed ring-opening, forming dihydroxyethylamine derivatives .
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Acylation reactions involve base-assisted nucleophilic attack on chloroformates, yielding carbamate esters .
Reduction Reactions
The benzimidazole core can undergo reduction under specific conditions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (30 psi), 5% Pt/C, EtOAc | Saturated benzimidazole derivatives |
Key Findings :
-
Hydrogenation selectively reduces the imidazole ring’s double bonds, enhancing stability for pharmaceutical applications .
Condensation Reactions
This compound serves as a precursor in benzimidazole synthesis via condensation:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Aldehyde condensation | 4-Chlorobenzaldehyde, boric acid, H₂O, 45 min | 2-(4-Chlorophenyl)-1H-benzimidazole |
Optimized Conditions :
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Boric acid acts as a dual catalyst, activating both the aldehyde and diamine for cyclization .
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Reactions achieve >85% yield under solvent-free, room-temperature conditions .
Reaction Mechanisms and Pathways
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Substitution : The primary amine undergoes alkylation/acylation via SN2 mechanisms, facilitated by polar aprotic solvents (e.g., THF) .
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Reduction : Platinum catalysts enable heterogenous hydrogenation, with electron-withdrawing groups (e.g., ethyl) directing regioselectivity .
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Condensation : Acid-catalyzed imine formation precedes cyclization, forming the benzimidazole scaffold .
Industrial and Pharmacological Relevance
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Drug intermediates : Alkylation products are precursors to anticoagulants (e.g., Dabigatran) .
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Antimicrobial agents : Substituted derivatives exhibit MIC values <10 µg/mL against E. coli and S. aureus .
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Catalyst recyclability : SiO₂/Co@Fe₂O₄ nanoparticles enable 5 reaction cycles without yield loss .
Scientific Research Applications
2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with cellular signaling .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Key differences among benzimidazole dihydrochloride derivatives arise from substituent type, position, and electronic properties. A comparative analysis is provided below:
Key Observations :
- Methoxy vs. Ethyl : The methoxy derivative () has higher polarity due to the oxygen atom, improving solubility in aqueous media compared to the target compound’s ethyl group .
- Fluorine Substitution : The fluoro analog () exhibits enhanced electronegativity, which may influence receptor binding in biological systems .
- Positional Isomerism : The compound in shares the same molecular formula as the target but differs in substituent placement (ethylamine at position 2 vs. ethyl at position 2 and amine at position 5), leading to distinct physicochemical and pharmacological profiles .
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit improved water solubility compared to free bases. The methoxy derivative () is expected to have higher solubility than the target compound due to its polar substituent .
- Thermal Stability : The unsubstituted benzimidazolamine in has a melting point of 108°C , whereas data for the target compound and analogs are lacking.
Biological Activity
Overview
2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride is a benzimidazole derivative with significant potential in pharmacological applications. Its molecular formula is C10H15Cl2N3, and it is characterized by a heterocyclic structure that contributes to its diverse biological activities. This compound has been studied for its antimicrobial, anticancer, and antiviral properties, among others.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity, modulate receptor functions, and disrupt cellular signaling pathways. Some specific actions include:
- Inhibition of DNA Synthesis : This compound may interfere with the replication process of DNA, which is critical for cell division and growth.
- Disruption of Cell Membrane Integrity : It can alter the permeability of cell membranes, leading to cell death.
- Induction of Apoptosis : By triggering apoptotic pathways, this compound can promote programmed cell death in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 (Ampicillin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
These results suggest that the compound has comparable efficacy to established antibiotics and antifungal agents .
Anticancer Activity
The anticancer potential of benzimidazole derivatives, including this compound, has been extensively studied. The compound demonstrates cytotoxic effects on various cancer cell lines. For instance:
- Breast Cancer Cells : In studies involving MDA-MB-231 cells, the compound showed IC50 values as low as 5.2 μM, indicating potent anticancer activity .
The mechanism involves the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .
Case Studies
Recent studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated several benzimidazole derivatives against common pathogens, revealing that compounds with similar structures to this compound exhibited significant antibacterial properties, particularly against S. aureus and E. coli .
- Anticancer Research : A series of experiments demonstrated that modifications to the benzimidazole core could enhance anticancer activity. The introduction of various substituents at different positions on the benzimidazole ring was found to influence both potency and selectivity towards cancer cells .
Q & A
Q. What are the established synthetic pathways for 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride, and how can reaction efficiency be optimized?
Synthesis typically involves condensation reactions under reflux conditions with catalysts such as acetic acid and sodium acetate, followed by dihydrochloride salt formation. For example, analogous benzimidazole derivatives are synthesized via refluxing precursors (e.g., 3-formyl-indole derivatives) with aminothiazolones in acetic acid . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and reduce trial-and-error experimentation . Factorial design methodologies (e.g., varying temperature, solvent ratios, and catalyst concentrations) further refine yield and purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and proton environments.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and hydrogen bonding in the dihydrochloride form .
- HPLC : Assesses purity, especially for detecting byproducts from incomplete alkylation or salt formation. Cross-referencing with computational predictions (e.g., using REAXYS or BKMS_METABOLIC databases) enhances accuracy .
Q. What preliminary biological activities have been reported for benzimidazole derivatives, and how can these guide hypothesis-driven studies?
Benzimidazole analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, 2-Hydrazinyl-imidazole derivatives show activity against microbial pathogens and cancer cell lines . Researchers should design dose-response assays (e.g., IC50 determination in MTT assays) and comparative studies against structurally similar compounds to isolate structure-activity relationships (SARs).
Advanced Research Questions
Q. How can computational tools address contradictions in experimental data (e.g., inconsistent biological activity across studies)?
Discrepancies may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:
- Virtual Screening : Predict binding affinities to target proteins (e.g., using molecular docking) to prioritize high-probability candidates .
- Meta-Analysis : Aggregate published data to identify trends or outliers, applying statistical frameworks (e.g., Bayesian inference) to resolve conflicts .
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, solvent controls) and validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What advanced methodologies are recommended for optimizing reaction scalability while minimizing byproducts?
- Membrane Separation Technologies : Isolate intermediates via nanofiltration or reverse osmosis to improve yield .
- Process Control Systems : Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically during synthesis .
- Green Chemistry Principles : Substitute hazardous solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to enhance sustainability .
Q. How can researchers navigate challenges in elucidating the compound’s metabolic pathways or toxicity profiles?
- High-Throughput Metabolomics : Use LC-MS/MS to track metabolite formation in vitro (e.g., liver microsomes) .
- Toxicogenomics : Apply CRISPR-Cas9 screens to identify genetic susceptibility factors in model organisms.
- Data Integration Platforms : Combine experimental results with databases like PubChem BioAssay to predict off-target effects .
Methodological Considerations
- Experimental Design : Use factorial or response surface designs to systematically explore variable interactions .
- Data Security : Employ encryption protocols and access controls (e.g., blockchain-based audit trails) for sensitive datasets .
- Interdisciplinary Collaboration : Integrate computational chemists, biologists, and engineers to address multi-faceted research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
